

"2-Isobutyl-4,5-dimethylthiazole" CAS number 53498-32-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isobutyl-4,5-dimethylthiazole

Cat. No.: B1594290

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An In-depth Technical Guide to **2-Isobutyl-4,5-dimethylthiazole** (CAS: 53498-32-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Isobutyl-4,5-dimethylthiazole**, a heterocyclic organic compound of significant interest in both academic research and industrial applications. This guide delves into its fundamental properties, synthesis methodologies, analytical characterization, and key applications, with a focus on the scientific principles that underpin its utility.

Core Molecular Profile and Physicochemical Properties

2-Isobutyl-4,5-dimethylthiazole (CAS Number: 53498-32-1) is an alkyl-substituted thiazole derivative. The core structure consists of a five-membered aromatic ring containing both nitrogen and sulfur, which imparts unique electronic properties and reactivity.^{[1][2]} The substituents—an isobutyl group at the 2-position and two methyl groups at the 4- and 5-positions—are crucial in defining its distinct physicochemical characteristics, particularly its organoleptic profile.^[2]

The compound is typically a colorless to pale yellow liquid.^{[2][3]} Its most notable characteristic is its powerful and distinctive odor, often described as earthy, nutty, and green, with notes

reminiscent of tomato leaves.[2][3][4][5] This unique aroma is the primary driver of its commercial value.

Table 1: Physicochemical Properties of **2-Isobutyl-4,5-dimethylthiazole**

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 53498-32-1 | [6] |
| Molecular Formula | C ₉ H ₁₅ NS | [2][6][7] |
| Molecular Weight | 169.29 g/mol | [1][7] |
| Appearance | Colorless to pale yellow liquid | [2][3][8] |
| Odor Profile | Earthy, nutty, green, vegetable-like | [2][3][9] |
| Boiling Point | 266-267 °C at 760 mmHg | [8][9] |
| Density | 0.967 - 0.975 g/mL at 20°C | [9][10] |
| Refractive Index | 1.490 - 1.498 at 20°C | [3][9] |
| Solubility | Insoluble in water; soluble in ethanol and organic solvents | [2][9] |
| Flash Point | 75.00 °F (23.89 °C) [TCC] | [3][8] |

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several established methods. For **2-Isobutyl-4,5-dimethylthiazole** and its derivatives, the Hantzsch thiazole synthesis is a widely utilized and versatile approach.[1][11]

Hantzsch Thiazole Synthesis: A Validated Protocol

The Hantzsch synthesis involves the cyclocondensation of an α -haloketone with a thioamide.[1][11] This method is favored for its reliability and the accessibility of its starting materials.

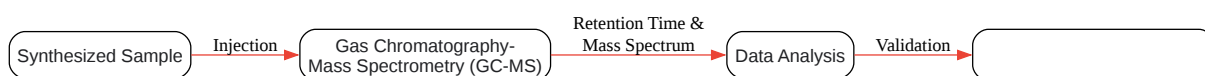
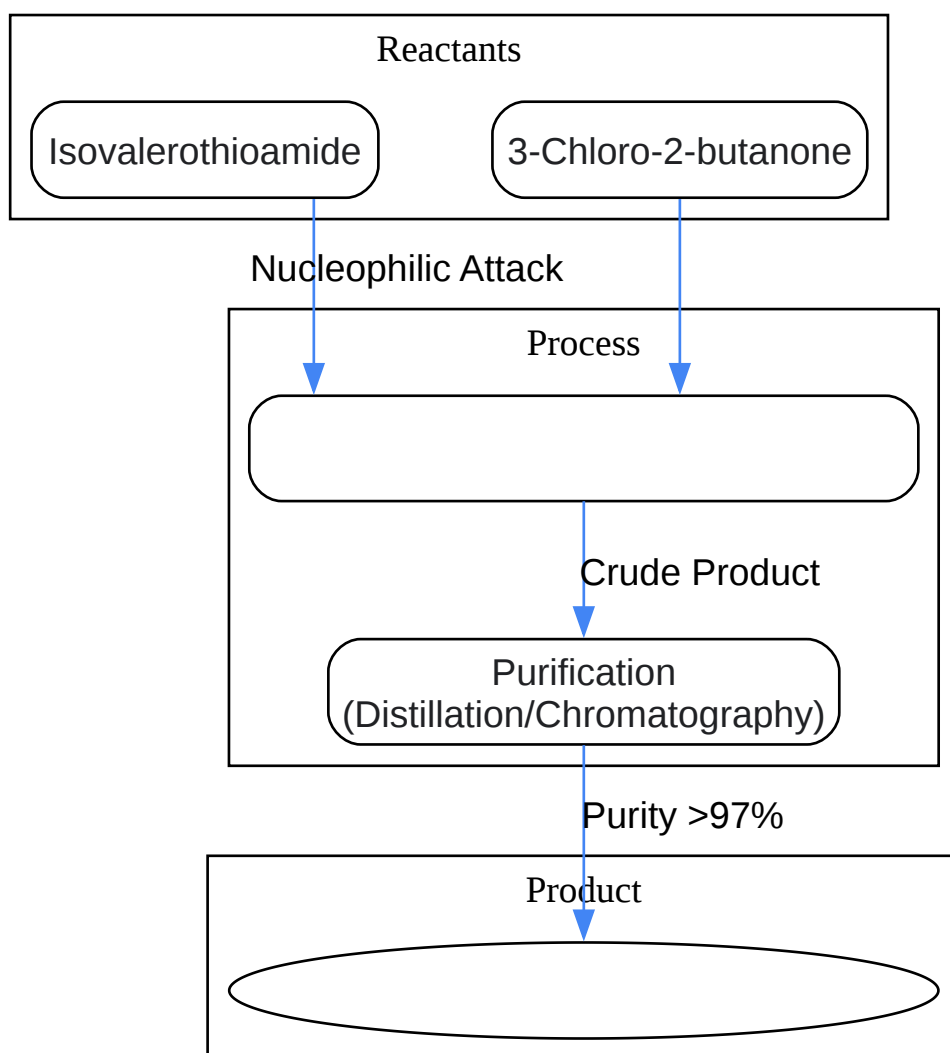
Causality of Experimental Design:

- **Choice of Thioamide:** Isovaleramide (3-methylbutanamide) is the logical precursor, which is first converted to the corresponding thioamide, isovalerothioamide. The isobutyl group from this thioamide will ultimately be positioned at the C2 position of the thiazole ring.
- **Choice of α -Haloketone:** 3-Chloro-2-butanone serves as the ideal α -haloketone. The two methyl groups from this reactant will form the C4 and C5 positions of the final thiazole structure. The halogen (chlorine) provides a good leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide.

Step-by-Step Protocol:

- **Thioamide Formation:** Convert isovaleramide to isovalerothioamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. This step is critical as it introduces the sulfur atom required for the thiazole ring.
- **Cyclocondensation:** React the isovalerothioamide with 3-chloro-2-butanone in a suitable solvent such as ethanol or dioxane. The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen halide formed during the reaction.^[12]
- **Dehydration:** The intermediate formed in the previous step undergoes spontaneous cyclization followed by dehydration to yield the aromatic **2-Isobutyl-4,5-dimethylthiazole** ring.
- **Purification:** The final product is purified using standard laboratory techniques, such as distillation or column chromatography, to remove unreacted starting materials and byproducts.

Diagram 1: Hantzsch Synthesis Workflow for **2-Isobutyl-4,5-dimethylthiazole**



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- To cite this document: BenchChem. ["2-Isobutyl-4,5-dimethylthiazole" CAS number 53498-32-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594290#2-isobutyl-4-5-dimethylthiazole-cas-number-53498-32-1]

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